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Compound of Interest

Compound Name: GSK-364735

Cat. No.: B8451372

GSK-364735 has demonstrated potent inhibitory activity against HIV-1 integrase and viral

replication in a variety of in vitro assays. The quantitative data from these assessments are
summarized below.
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Mechanism of Action: Inhibition of HIV-1 Integrase

GSK-364735 exerts its antiviral effect by specifically targeting the strand transfer step in the
HIV-1 DNA integration process. This is achieved through its interaction with the two-metal
binding site within the catalytic center of the HIV integrase enzyme. By binding to this site,
GSK-364735 effectively blocks the integration of viral DNA into the host cell's genome, a critical
step for viral replication. This mechanism leads to an accumulation of 2-long-terminal-repeat (2-
LTR) circles, which are byproducts of unintegrated viral DNA.[1][2][3]
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Caption: Mechanism of GSK-364735 action on HIV-1 integration.
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Detailed Experimental Protocols

The in vitro potency and efficacy of GSK-364735 were determined using a series of

standardized biochemical and cellular assays.

HIV-1 Integrase Strand Transfer Assay (Biochemical)

This assay measures the ability of a compound to inhibit the strand transfer activity of
recombinant HIV-1 integrase.

e Enzyme: Purified recombinant HIV-1 integrase.
o Substrates: Oligonucleotide substrates mimicking the viral DNA ends.
e Procedure:

o Recombinant HIV-1 integrase is incubated with the oligonucleotide substrates in the
presence of a divalent metal cation (e.g., Mg2+ or Mn2+).

o GSK-364735 at varying concentrations is added to the reaction mixture.

o The reaction is allowed to proceed, and the products of the strand transfer reaction are
separated by gel electrophoresis.

o The extent of inhibition is quantified by measuring the reduction in the formation of the
strand transfer product.

o Endpoint: The 50% inhibitory concentration (IC50) is calculated from the dose-response

curve.[2]
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Caption: Workflow for the HIV-1 Integrase Strand Transfer Assay.
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MT-4 Cell HIV Replication Assay (Cellular)

This assay assesses the antiviral activity of a compound against HIV-1 replication in a human
T-cell line.

e Cell Line: MT-4 cells, a human T-cell line highly susceptible to HIV-1 infection.
e Virus: HIV-1 strain IIB.
e Procedure:

MT-4 cells are infected with the HIV-1 IlIB strain.

[¢]

[e]

The infected cells are then plated in 96-well plates containing serial dilutions of GSK-
364735.

o

The plates are incubated for 5 days to allow for viral replication and the induction of
cytopathic effects (CPE).

[¢]

Cell viability is measured using a luminescence-based assay (e.g., CellTiter-Glo).

o Endpoint: The 50% effective concentration (EC50) is determined by the concentration of the
compound that inhibits HIV-1-induced CPE by 50%. In-assay cytotoxicity is also measured in
parallel on uninfected cells.[2]

PHIV Cellular Assay

This assay utilizes a pseudotyped HIV vector to specifically measure the effect of a compound
on the early steps of HIV replication, including integration.

» Vector: A vesicular stomatitis virus G-pseudotyped HIV (PHIV) vector expressing a reporter
gene (e.g., luciferase).

e Cell Line: 293T cells.
e Procedure:

o 293T cells are plated in 96-well plates.
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o The cells are co-incubated with the PHIV vector and varying concentrations of GSK-
364735.

o After a 2-day incubation, the expression of the reporter gene is measured (e.g., by adding
a luciferase substrate and measuring luminescence).

o Endpoint: The IC50 is calculated based on the reduction in reporter gene expression. This
assay is also used to assess the effect of serum proteins like human serum albumin (HSA)
and al-acid glycoprotein (AAG) on the compound's potency.[2]

Cross-Resistance and Combination Activity

GSK-364735 has demonstrated efficacy against HIV strains resistant to reverse transcriptase
inhibitors (RTIs) and protease inhibitors (PIs), retaining full potency.[2] While it showed
equivalent activity against wild-type and these resistant viruses, some cross-resistance was
observed with viruses resistant to other integrase inhibitors.[1][2][3] In combination studies with
approved antiretrovirals, GSK-364735 exhibited either additive or synergistic effects, with no
antagonism observed.[1][3] This suggests its potential for use in combination antiretroviral
therapy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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